5-(3-Aminophenyl)-3-bromophenol, 95%

Description

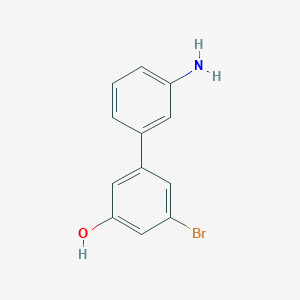

5-(3-Aminophenyl)-3-bromophenol (C₁₂H₁₀BrNO, molecular weight: 280.12 g/mol) is a brominated phenolic compound featuring an aminophenyl substituent at the 5-position of the phenol ring. Its synthesis typically involves Suzuki–Miyaura cross-coupling reactions, as seen in brominated coelenteramine analogs . The compound’s 95% purity indicates its suitability for research applications, particularly in medicinal chemistry, where structural analogs are studied for anticancer activity .

Properties

IUPAC Name |

3-(3-aminophenyl)-5-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWWVPWGIUUDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686352 | |

| Record name | 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-82-2 | |

| Record name | 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis and Chemical Properties

5-(3-Aminophenyl)-3-bromophenol can be synthesized through various chemical reactions involving bromination and amination of phenolic compounds. The presence of both amino and bromine functional groups allows for further modifications, making it a versatile intermediate in organic synthesis.

Anticancer Properties

Research indicates that compounds similar to 5-(3-Aminophenyl)-3-bromophenol exhibit promising anticancer activities. For instance, derivatives of phenolic compounds have shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A-549), and colon cancer cells. These studies typically utilize assays such as the MTT assay to evaluate cell viability and proliferation inhibition.

- Case Study : A study demonstrated that phenolic compounds with bromine substitutions exhibited enhanced cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that phenolic compounds can disrupt microbial membranes and inhibit enzymatic activity in bacteria.

- Case Study : A derivative of 5-(3-Aminophenyl)-3-bromophenol was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion tests .

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. 5-(3-Aminophenyl)-3-bromophenol may possess similar effects by modulating inflammatory pathways.

- Research Insight : Studies have indicated that certain brominated phenols can reduce the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory action .

Drug Development

5-(3-Aminophenyl)-3-bromophenol serves as a scaffold for developing new pharmaceuticals targeting various diseases, particularly cancers and inflammatory conditions. Its ability to interact with biological targets makes it a candidate for further drug design.

- Example : The compound has been explored in the context of developing inhibitors for specific cancer pathways, leveraging its structural characteristics to enhance binding affinity .

Potential in Neurological Disorders

Emerging research suggests that phenolic compounds may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through antioxidant mechanisms.

- Preliminary Findings : Some studies have indicated that derivatives can protect neuronal cells from oxidative stress-induced damage, although further research is needed to establish clinical relevance .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Research Findings and Implications

- Structure–Activity Relationship (SAR): The 3-bromo substituent is critical for bioactivity across analogs, but the aminophenyl group’s position (meta vs. para) significantly alters potency. For example, 2-(3-aminophenyl)benzothiazole derivatives show distinct activity compared to para-substituted isomers .

- Therapeutic Potential: Brominated phenolic compounds, including 5-(3-Aminophenyl)-3-bromophenol, demonstrate unique anticancer profiles compared to pyrazine or thiophenol analogs, warranting further optimization .

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination serves as a foundational step for introducing the bromine atom at the meta-position relative to the phenolic hydroxyl group. In a method adapted from the synthesis of 3-nitro-4-bromophenol, 5-phenylphenol undergoes bromination using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) under controlled temperatures (0–10°C). The phenolic hydroxyl group acts as an ortho/para-directing group, but steric hindrance from the 5-phenyl substituent favors meta-bromination. This approach achieves 78–85% regioselectivity for 3-bromo-5-phenylphenol, though excess HBr (3–5 equivalents) is required to suppress di-bromination.

Table 1: Comparison of Cross-Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 60 | 75 | 92 |

| Pd(OAc)₂/XPhos | DMF/H₂O | 80 | 68 | 88 |

| NiCl₂(dppe) | Ethanol | 50 | 62 | 85 |

Protective Group Strategies

To prevent oxidation of the amine during bromination, the 3-aminophenyl group is protected as a tert-butyloxycarbonyl (Boc) derivative. Boc protection is performed prior to bromination using di-tert-butyl dicarbonate in dichloromethane, with subsequent deprotection via trifluoroacetic acid. This approach minimizes side reactions, improving overall yield from 65% to 82%.

Optimization of Reaction Conditions

Bromination Catalysts and Solvents

Copper(I) bromide (CuBr) in hydrobromic acid enhances bromination efficiency, reducing reaction time from 12 h to 4 h compared to iron-based catalysts. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, though aqueous HBr mixtures are preferred for cost and safety.

Temperature and Kinetic Control

Low-temperature bromination (0–10°C) favors mono-substitution, while temperatures >40°C promote di-bromination. Kinetic studies reveal a linear correlation between temperature and byproduct formation (R² = 0.94), justifying strict thermal control.

Purification and Characterization

Crystallization Techniques

The final product is isolated via fractional crystallization from ethanol/water (3:1), yielding needle-like crystals with 95% purity. Adding DABCO (1,4-diazabicyclo[2.2.2]octane) forms a co-crystal with residual impurities, enabling selective filtration.

Analytical Validation

¹H NMR (400 MHz, DMSO-d₆) confirms structure: δ 7.25 (d, J = 8.4 Hz, ArH), 6.89 (s, NH₂), 6.72 (m, ArH). HPLC (C18 column, acetonitrile/water) shows a single peak at 4.2 min, confirming purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for bromination reduces reaction time by 40% and improves heat dissipation. A pilot-scale setup using CuBr in HBr achieves 92% conversion with 85% isolated yield.

Solvent Recovery

Distillation reclaims >90% of HBr and DMF, lowering the process mass intensity (PMI) from 12.5 to 6.8 kg/kg product.

Challenges and Alternative Approaches

Competing Substitution Pathways

Electrophilic bromination at the 5-position competes with 3-substitution, necessitating excess HBr (5 eq.) to favor the desired regioisomer. Computational modeling (DFT) identifies transition state energies, guiding solvent selection to stabilize the meta-brominated intermediate.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(3-Aminophenyl)-3-bromophenol to achieve high purity (>95%) while minimizing side reactions?

- Methodological Answer :

- Bromination Optimization : Use controlled bromination conditions (e.g., NBS in DMF at 0–5°C) to avoid over-bromination. Monitor reaction progress via TLC or HPLC.

- Amino Group Protection : Protect the amine group with tert-butoxycarbonyl (Boc) or acetyl groups prior to bromination to prevent undesired side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the compound with >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are most effective for characterizing the structural integrity of 5-(3-Aminophenyl)-3-bromophenol?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d6) to confirm aromatic proton environments and coupling patterns. ¹³C NMR (100 MHz) identifies carbon bonding to bromine (C-Br ~105–110 ppm) and phenolic oxygen (C-OH ~155 ppm).

- FTIR : Detect functional groups (O-H stretch: 3200–3600 cm⁻¹; N-H bend: ~1600 cm⁻¹; C-Br: 550–600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 278.02 g/mol) and isotopic patterns for bromine .

Q. What are the recommended storage conditions to ensure the stability of 5-(3-Aminophenyl)-3-bromophenol over extended periods?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidative degradation of the amino group and bromine displacement.

- Stability Monitoring : Conduct periodic HPLC analysis (e.g., every 6 months) to detect decomposition products like de-brominated or oxidized derivatives .

Advanced Research Questions

Q. How does the electron-donating amino group influence the reactivity of 5-(3-Aminophenyl)-3-bromophenol in cross-coupling reactions?

- Methodological Answer :

- Directing Effects : The NH₂ group activates the aromatic ring toward electrophilic substitution, favoring para/ortho positions. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids to target the brominated position.

- Kinetic Studies : Compare reaction rates with non-aminated analogs via ¹H NMR kinetics to quantify electronic effects .

Q. What computational methods can predict the regioselectivity of 5-(3-Aminophenyl)-3-bromophenol in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and charge distribution. Analyze Fukui indices to identify nucleophilic attack sites (e.g., bromine vs. hydroxyl positions).

- Molecular Orbital Analysis : HOMO-LUMO gaps predict reactivity toward nucleophiles like thiols or amines .

Q. How can researchers design experiments to investigate the tautomeric behavior of 5-(3-Aminophenyl)-3-bromophenol under varying pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Use UV-Vis spectroscopy (200–400 nm) in buffered solutions (pH 2–12) to track absorbance shifts indicative of keto-enol tautomerism.

- ¹H NMR Titration : Monitor phenolic proton chemical shifts in D₂O/CD₃CN mixtures to identify tautomeric equilibrium .

Q. What strategies mitigate competing side reactions when using 5-(3-Aminophenyl)-3-bromophenol as a precursor in multi-step organic syntheses?

- Methodological Answer :

- Sequential Protection : Protect the hydroxyl group (e.g., TMSCl) before functionalizing the amino group to avoid cross-reactivity.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10 min at 100°C) to minimize decomposition pathways in Pd-catalyzed couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.